molecular formula C23H22ClN3O3S B2445132 (Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-2-propenenitrile CAS No. 866009-17-8

(Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-2-propenenitrile

Cat. No. B2445132
CAS RN: 866009-17-8
M. Wt: 455.96
InChI Key: YJCABWHVDQRYMW-NMWGTECJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-2-propenenitrile is a useful research compound. Its molecular formula is C23H22ClN3O3S and its molecular weight is 455.96. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-2-propenenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-2-propenenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Minor Groove Binding

Hoechst 33258 and its analogues, which share structural motifs with the queried compound, notably the piperazine group and aromatic systems, are known for binding to the minor groove of DNA. These compounds demonstrate specificity for AT-rich sequences and have been extensively utilized in biological studies for DNA staining, chromosome analysis, and as a tool in plant cell biology. Their utility extends beyond staining, with applications in drug design due to their interactions with DNA, serving as a model system to study DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Kinase Inhibition and Drug Metabolism

Saracatinib (AZD-0530), which contains a N-methyl piperazine group and 1,3 benzodioxole group similar to the compound , is under clinical trials as a dual kinase inhibitor. Research on its metabolism reveals the formation of reactive intermediates, highlighting the significance of understanding the metabolic pathways and potential reactive metabolites of such compounds for their safe and effective use in clinical settings (Attwa et al., 2018).

Antipsychotic and Mood Disorder Treatment

Lurasidone, a compound with a structural feature including a piperazine moiety, is utilized for the treatment of psychotic and mood disorders. It demonstrates the importance of piperazine derivatives in developing therapeutic agents for mental health conditions. Its efficacy and safety profile for such treatments provide insight into how compounds with similar structures might be applied in therapeutic contexts (Pompili et al., 2018).

Antimicrobial and Antituberculosis Activity

Piperazine and its analogues have been explored for their antimicrobial and anti-tuberculosis activities. They serve as core scaffolds in numerous drugs targeting Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights the potential of piperazine derivatives, including the queried compound, in developing new antimicrobial agents (Girase et al., 2020).

properties

IUPAC Name

(Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorobenzoyl)-3-methylsulfanylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c1-31-23(19(13-25)22(28)17-3-5-18(24)6-4-17)27-10-8-26(9-11-27)14-16-2-7-20-21(12-16)30-15-29-20/h2-7,12H,8-11,14-15H2,1H3/b23-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCABWHVDQRYMW-NMWGTECJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C(=O)C1=CC=C(C=C1)Cl)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C(/C#N)\C(=O)C1=CC=C(C=C1)Cl)/N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-2-propenenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.